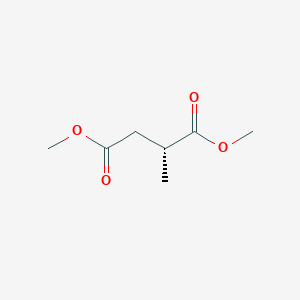

Dimethyl (R)-(+)-methylsuccinate

Descripción general

Descripción

Dimethyl (R)-(+)-methylsuccinate is an organic compound with the molecular formula C7H12O4. It is a derivative of succinic acid and is known for its optical activity, making it useful in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethyl (R)-(+)-methylsuccinate can be synthesized through the esterification of (R)-(+)-methylsuccinic acid with methanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to promote the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors with continuous monitoring of reaction parameters to ensure optimal yield and purity. The process may also include purification steps, such as distillation, to obtain the desired enantiomerically pure compound.

Análisis De Reacciones Químicas

Types of Reactions: Dimethyl (R)-(+)-methylsuccinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to produce dimethyl fumarate or dimethyl maleate, depending on the reaction conditions.

Reduction: Reduction of the ester can lead to the formation of (R)-(+)-methylsuccinic acid.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Dimethyl fumarate or dimethyl maleate.

Reduction: (R)-(+)-methylsuccinic acid.

Substitution: Amides or other substituted esters.

Aplicaciones Científicas De Investigación

Organic Synthesis

Dimethyl (R)-(+)-methylsuccinate serves as a precursor in the synthesis of various organic compounds, notably FK-506, a macrolide antibiotic produced by Streptomyces tsukubaensis. This compound is pivotal in immunosuppressive therapy .

Biological Studies

The compound is utilized in enzyme inhibition studies and metabolic pathway investigations. Its ability to act as a substrate or inhibitor makes it valuable for understanding biochemical processes .

Polymer Production

In industrial applications, this compound is used in the synthesis of polymers and other materials, contributing to advancements in material science .

Case Study 1: Synthesis of FK-506

In a study exploring the synthesis of FK-506, researchers employed this compound as a key intermediate. The synthesis involved multiple steps where the compound was transformed through various reactions to form the desired macrolide structure. The efficiency of this process highlights the compound's significance in pharmaceutical chemistry .

Case Study 2: Enzyme-Catalyzed Reactions

Recent research identified three enzymes capable of catalyzing the asymmetric reduction of dimethyl itaconate to produce (R)-dimethyl-2-methylsuccinate with high yields and enantioselectivity. This demonstrates the compound's utility in biocatalysis and its potential for industrial applications .

Mecanismo De Acción

The mechanism by which Dimethyl (R)-(+)-methylsuccinate exerts its effects depends on its specific application. For example, in the synthesis of FK-506, the compound undergoes a series of reactions involving the formation of a macrolide ring structure. The molecular targets and pathways involved are specific to the biological or chemical processes being studied.

Comparación Con Compuestos Similares

Dimethyl succinate

Diethyl succinate

Dimethyl fumarate

Dimethyl maleate

Actividad Biológica

Dimethyl (R)-(+)-methylsuccinate, a chiral compound, has garnered attention for its potential biological activities and applications in various fields, particularly in pharmaceuticals and metabolic research. This article explores its biological activity, focusing on its antimicrobial properties, effects on mitochondrial function, and its role as a building block in drug synthesis.

This compound is classified as a chiral molecule with the following chemical properties:

- Molecular Formula : C₆H₁₄O₄

- Molecular Weight : 174.18 g/mol

- CAS Number : 22644-27-5

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's mechanism appears to involve disrupting bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Effects on Mitochondrial Function

This compound has been studied for its role in enhancing mitochondrial function. In vitro experiments demonstrated that supplementation with this compound can improve oxidative metabolism in glial cells under stress conditions, such as those induced by rotenone.

- Key Findings :

- A dose-dependent increase in oxygen consumption rate (OCR) was observed upon treatment with this compound.

- The addition of 6, 12, or 24 mM of the compound resulted in approximately a 20% increase in OCR compared to untreated controls, indicating enhanced mitochondrial respiration and metabolic performance.

3. Role in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its enantiomeric purity is vital for producing active pharmaceutical ingredients (APIs) that require specific stereochemistry for efficacy.

- Synthetic Applications :

- Utilized as a building block for synthesizing chiral intermediates.

- Employed in the production of drugs targeting metabolic pathways.

Case Study 1: Metabolic Performance Improvement

A study investigated the impact of succinate supplementation (including this compound) on mixed glial cultures subjected to oxidative stress. The results indicated that succinate could significantly enhance mitochondrial function, providing a potential therapeutic avenue for conditions associated with mitochondrial dysfunction, such as neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against clinical isolates of pathogenic bacteria. The findings revealed that the compound could inhibit growth effectively, suggesting its potential use in developing new antimicrobial agents.

Propiedades

IUPAC Name |

dimethyl (2R)-2-methylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOQJNGQQXICBY-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431434 | |

| Record name | Dimethyl (R)-(+)-methylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22644-27-5 | |

| Record name | Dimethyl (R)-(+)-methylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is enantioselective hydrogenation important for producing Dimethyl (R)-(+)-methylsuccinate?

A1: Enantioselective hydrogenation allows for the specific synthesis of the desired enantiomer, in this case, the (R)-enantiomer of Dimethyl methylsuccinate. [] This is crucial because different enantiomers of a molecule can exhibit different biological activities. Traditional chemical synthesis often results in a racemic mixture (equal amounts of both enantiomers), which may be undesirable for various applications. By utilizing a chiral catalyst immobilized on Al-MCM-41, the researchers achieved high enantioselectivity, with up to 92% ee favoring the formation of this compound. [] This highlights the importance of this technique in producing enantiomerically pure compounds for specific applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.